3-Iodobenzo[b]thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGRAVBQTJEUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Benzo B Thiophene Scaffolds
The benzo[b]thiophene core is a structural alert in a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. researchgate.netunipa.it Its prevalence in medicinal chemistry stems from its ability to mimic or interact with biological targets, often serving as a bioisostere for other aromatic systems like naphthalene (B1677914) or indole (B1671886). This has led to the development of numerous drugs and clinical candidates incorporating this versatile scaffold.
The therapeutic applications of benzo[b]thiophene derivatives are extensive and well-documented. They have been investigated and utilized as potent agents in various disease areas, including but not limited to:
Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.
Antimicrobial Agents: Showing efficacy against a range of bacterial and fungal pathogens. unipa.it
Anti-inflammatory Drugs: Modulating inflammatory pathways to alleviate symptoms of various inflammatory conditions.
Antiviral Compounds: Inhibiting the replication of various viruses.
Central Nervous System (CNS) Agents: Acting on neurological targets to treat conditions like depression and anxiety.
The biological activity of these compounds is often dictated by the nature and position of substituents on the benzo[b]thiophene ring system. This allows for fine-tuning of their pharmacological profiles through synthetic modifications, a key aspect of modern drug discovery.
Table 1: Selected Biological Activities of Benzo[b]thiophene Derivatives
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Immunology |
| Antiviral | Infectious Diseases |
| CNS Activity | Neurology |
Halogenated Benzo B Thiophene Derivatives: Gateways to Molecular Diversity
The introduction of a halogen atom onto the benzo[b]thiophene scaffold dramatically enhances its synthetic utility. Halogenated derivatives, particularly those containing iodine, serve as versatile intermediates for a wide array of synthetic transformations. The carbon-halogen bond, especially the carbon-iodine bond, is readily activated for participation in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Among the most powerful tools for the functionalization of halogenated benzo[b]thiophenes are palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Heck couplings, allow for the introduction of a diverse range of substituents at the halogenated position. This synthetic flexibility is paramount in the construction of compound libraries for drug discovery and in the synthesis of complex natural products and functional materials.
The synthesis of 3-halobenzo[b]thiophenes is often achieved through electrophilic cyclization of 2-alkynyl thioanisole (B89551) derivatives. This methodology provides a direct and efficient route to these valuable synthetic intermediates. The choice of the halogenating agent allows for the selective introduction of chlorine, bromine, or iodine at the 3-position of the benzo[b]thiophene ring.
Academic Research Trajectories for 3 Iodobenzo B Thiophene 2 Carboxylic Acid
Direct Iodination and Electrophilic Cyclization Strategies
The introduction of an iodine atom at the C-3 position of the benzo[b]thiophene ring is a key step, achievable through several synthetic pathways. Direct iodination via C-H activation and electrophilic cyclization of tailored precursors are among the most effective methods.
Palladium-catalyzed C-H iodination represents a modern approach for the functionalization of heteroaromatic carboxylic acids. For instance, the ortho-iodination of benzothiophene-2-carboxylic acid can be achieved using palladium acetate (B1210297) as a catalyst and N-iodosuccinimide (NIS) as the iodine source. acs.org This method offers direct access to the iodinated core structure.
Electrophilic cyclization is another powerful strategy, typically starting from ortho-alkynyl thioanisoles. These precursors undergo cyclization in the presence of an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl), to yield 3-iodobenzo[b]thiophenes. nih.govnih.gov This reaction proceeds through the activation of the carbon-carbon triple bond by the electrophile, followed by an intramolecular attack by the sulfur nucleophile. The choice of solvent and iodine source can significantly influence the reaction's efficiency and yield. For example, iodine-mediated cyclization of 2-alkynylthioanisoles has been shown to produce 3-iodobenzo[b]thiophenes in high yields. nih.gov
A related and highly regioselective method is the iodolactonization of 3-alkynylthiophene-2-carboxylic acids. This process uses molecular iodine and a base like sodium bicarbonate in a solvent such as acetonitrile (B52724). The reaction proceeds via a 6-endo-dig cyclization to form a thieno[2,3-c]pyran-7-one ring system, effectively functionalizing the C-3 position with iodine in a fused-ring product. unipa.itresearchgate.net
| Method | Starting Material | Key Reagents | Typical Product | Key Features |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Iodination | Benzo[b]thiophene-2-carboxylic acid | Pd(OAc)₂, Ligand, NIS | This compound | Direct functionalization of the pre-formed core. acs.org |
| Electrophilic Iodocyclization | 2-Alkynylthioanisole | I₂, ICl | 3-Iodobenzo[b]thiophene (B1338381) derivative | Builds the iodinated ring system; high yields. nih.govnih.gov |
| Iodolactonization | 3-Alkynylthiophene-2-carboxylic acid | I₂, NaHCO₃ | 4-Iodo-7H-thieno[2,3-c]pyran-7-one | Highly regioselective 6-endo-dig cyclization. unipa.itresearchgate.net |
Synthesis via Halogen-Exchange Reactions from Brominated Precursors
Halogen-exchange reactions provide a valuable route to 3-iodobenzo[b]thiophenes starting from their more readily accessible brominated counterparts, such as 3-bromobenzo[b]thiophene-2-carboxylic acid or its ester. This transformation is typically achieved through a lithium-halogen exchange process.
The brominated substrate is treated with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This step generates a highly reactive lithiated intermediate at the C-3 position. Subsequent quenching of this intermediate with an electrophilic iodine source, such as molecular iodine (I₂), introduces the iodine atom at the desired position. jcu.edu.au The choice of solvent can be critical; for some substrates, diethyl ether or methyl t-butyl ether may be preferred over THF to avoid undesired side reactions. nih.gov This method's success relies on the greater reactivity of the carbon-bromine bond compared to the carbon-hydrogen bonds on the aromatic ring, allowing for selective metalation.
| Step | Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| 1. Metal-Halogen Exchange | n-Butyllithium (n-BuLi) | -78 °C, THF or Et₂O | Generates a C-3 lithiated intermediate from the bromo-precursor. jcu.edu.au |
| 2. Iodination | Molecular Iodine (I₂) | -78 °C to room temperature | Quenches the lithiated species to form the C-I bond. jcu.edu.au |
Carboxylic Acid Functional Group Introduction and Interconversion Methods
The carboxylic acid moiety at the C-2 position is a key functional handle, allowing for further derivatization. Its introduction and interconversion, particularly through esterification and hydrolysis, are fundamental steps in the synthesis of these compounds.
Esterification of this compound
The conversion of this compound to its corresponding esters, such as the methyl or ethyl ester, is a common and crucial transformation. The Fischer-Speier esterification is a classic and widely used method. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive it towards the ester product.
Alternative methods employ coupling reagents to facilitate the reaction under milder conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, allowing it to react with an alcohol. derpharmachemica.comorganic-chemistry.org These methods are often preferred when the substrate is sensitive to strong acidic conditions.
Hydrolysis of Methyl Esters to this compound
The reverse reaction, the hydrolysis of an ester such as Methyl 3-iodobenzo[b]thiophene-2-carboxylate to the parent carboxylic acid, is typically accomplished via saponification. lookchem.com This involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system (e.g., water/methanol or water/ethanol). The reaction is usually heated to ensure complete conversion. An acidic workup is then required to protonate the resulting carboxylate salt and isolate the desired this compound. The susceptibility of thiophene-2-carboxylic acid esters to alkaline hydrolysis is well-documented and generally proceeds efficiently. lookchem.comresearchgate.net
Cascade and Multicomponent Reactions for Benzo[b]thiophene Core Formation
Advanced synthetic strategies are increasingly focused on building molecular complexity in a single step. Cascade (or domino) and multicomponent reactions are powerful tools for the efficient construction of the core benzo[b]thiophene skeleton from simple precursors. nih.gov
For example, palladium-catalyzed domino reactions can be used to construct benzothieno[2,3-b]quinolones from thioamide-based precursors. researchgate.net Rhodium-catalyzed cascade annulation reactions between benzo[b]thiophenes and phenacyl phosphoniums have been developed to create fused polycyclic systems. ccspublishing.org.cn These reactions involve multiple bond-forming events in one pot, often proceeding through C-H activation and subsequent cyclization steps.
Multicomponent reactions, where three or more reactants combine in a single operation, also provide rapid access to highly substituted thiophenes. A one-pot, three-component cascade annulation of β-ketothioamides with arylglyoxals and a dicarbonyl compound can produce tetrasubstituted thiophenes with high regioselectivity and in a short reaction time. acs.org While these methods may not directly yield this compound, they provide efficient routes to complex benzo[b]thiophene cores that can be subsequently functionalized.
Exploration of Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzo[b]thiophenes. Research efforts are focused on developing routes that are more environmentally benign, safer, and more efficient.
One sustainable approach involves the use of environmentally friendly solvents. For instance, the electrophilic cyclization to form 3-halobenzo[b]thiophenes has been successfully carried out in ethanol, a greener alternative to many traditional organic solvents. nih.gov Metal- and reagent-free electrosynthesis offers a sustainable and inherently safe method for generating substituted benzo[b]thiophenes in high yields. researchgate.net
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has revolutionized the construction of heterocyclic scaffolds by dramatically reducing reaction times, often improving yields, and enabling reactions that are inefficient under conventional heating. rsc.org This technology is particularly applicable to the synthesis of benzo[b]thiophene derivatives.
One notable application involves the rapid construction of the 3-aminobenzo[b]thiophene core, a key precursor that can be further functionalized. The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine (B128534) can be significantly accelerated using microwave irradiation. rsc.org For instance, this transformation, when conducted at 130 °C in DMSO, provides access to 3-aminobenzo[b]thiophenes in yields ranging from 58–96% within minutes, a substantial improvement over conventional heating methods that may require several hours. rsc.orgrsc.org
This 3-amino-benzo[b]thiophene-2-carboxylate intermediate is pivotal. The amino group at the C-3 position can be converted to an iodo group via a Sandmeyer-type reaction. Subsequently, the ester at the C-2 position can be efficiently hydrolyzed to the desired carboxylic acid. Microwave assistance is also highly effective for this saponification step. A reaction of a benzo[b]thiophene ester with sodium hydroxide in a methanol-water mixture can be completed in just 3 minutes at 100 °C under microwave dielectric heating, yielding the corresponding carboxylic acid in excellent yield. rsc.org This contrasts sharply with the hours of refluxing typically required with conventional heating.
The advantages of microwave-assisted synthesis in key steps for preparing benzo[b]thiophene precursors are summarized below.
| Reaction Step | Conventional Method Conditions | Microwave Method Conditions | Improvement Noted |
|---|---|---|---|
| Cyclization (e.g., 2-chlorobenzonitrile (B47944) + methyl 2-mercaptoacetate) | K2CO3, DMF, RT, 17 h | K2CO3, DMF, 90 °C, 15 min | Reaction time reduced from 17 hours to 15 minutes. rsc.org |
| Saponification (Ester to Carboxylic Acid) | NaOH, MeOH–H2O, reflux, 3 h | NaOH, MeOH–H2O, 100 °C, 3 min | Reaction time reduced from 3 hours to 3 minutes with excellent yield. rsc.org |
| Buchwald–Hartwig Coupling (Amine Arylation) | Typically requires long reaction times (hours) | 150 °C, 75 min | Facilitates challenging coupling reactions in a shorter timeframe. rsc.org |
Transition Metal-Catalyzed Cyclizations in Benzo[b]thiophene Synthesis
Transition metal catalysis offers a powerful and versatile platform for the synthesis of benzo[b]thiophenes, providing access to a wide range of substitution patterns. kfupm.edu.saresearchgate.net These methods often involve the formation of key carbon-carbon or carbon-sulfur bonds through intramolecular or intermolecular cyclization reactions. Catalysts based on palladium, gold, and scandium have been prominently featured in the literature for these transformations. researchgate.netfigshare.com
A common and effective strategy is the palladium-catalyzed intramolecular cyclization of thioethers. For example, substrates containing an arylsulfanyl group can undergo C-H bond arylation in the presence of palladium acetate or bis(triphenylphosphine)palladium(II) dichloride catalysts to form the benzo[b]thiophene ring system. researchgate.net Another well-established method is the Pd(II)-catalyzed Sonogashira-type cross-coupling reaction between a 2-iodothiophenol (B3069315) and a terminal alkyne, which can generate 2-substituted benzo[b]thiophenes in moderate to good yields. researchgate.net
Gold catalysts have also proven effective in mediating the cyclization of aryldiynes to form complex, halogenated benzo[b]thiophene derivatives. In one study, 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles were treated with a gold catalyst (Ph₃PAuCl/AgSbF₆) and N-Iodosuccinimide (NIS) as an iodine source. figshare.comacs.org This reaction proceeds via a cascade cyclization at reflux in CH₂Cl₂, directly yielding iodo-substituted benzo[b]naphtho[2,1-d]thiophene (B1197495) derivatives in good yields. figshare.comacs.org While the resulting scaffold is more complex than a simple benzo[b]thiophene, the methodology demonstrates the potential for transition metal-catalyzed cyclization and simultaneous halogenation, a pathway that could be adapted for the synthesis of 3-iodobenzo[b]thiophenes.
Other transition metals, such as scandium, have been used to catalyze the intermolecular cyclization between N-(arylthio)succinimides and alkynes. This process, which involves a unique 1,2-sulfur migration, efficiently produces 6-substituted benzo[b]thiophenes. researchgate.net These varied catalytic systems highlight the adaptability of transition metal-catalyzed reactions for constructing the core benzo[b]thiophene structure, which can then be subjected to further functionalization, such as iodination at the reactive C-3 position, to yield the target molecule.
The table below summarizes various transition metal-catalyzed approaches to benzo[b]thiophene synthesis.
| Catalyst System | Substrates | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Pd(II) / Cu(I) | 2-Iodothiophenol and Phenylacetylene | Sonogashira Type Cross-Coupling/Cyclization | 2-Substituted benzo[b]thiophenes | researchgate.net |
| Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Arylsulfanyl-containing substrates | Intramolecular C-H Arylation | Fused tricyclic systems with benzo[b]thiophene | researchgate.net |
| Ph₃PAuCl / AgSbF₆ with NIS | 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles | Cascade Cyclization / Iodination | Iodo-substituted benzo[b]naphtho[2,1-d]thiophenes | figshare.comacs.org |
| Sc(OTf)₃ | N-(arylthio)succinimides and alkynes | Intermolecular Cyclization with 1,2-sulfur migration | 6-Substituted benzo[b]thiophenes | researchgate.net |
| PdX₂ / CuX₂ (X=Cl, Br) | Aryldiynes | Cascade Cyclization / Halogenation | Chloro- and bromo-substituted benzo[b]naphtho[2,1-d]thiophenes | fao.org |
Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Position
The iodine substituent at the C-3 position of the benzo[b]thiophene core is a key handle for introducing molecular complexity. Due to the high reactivity of the carbon-iodine bond in oxidative addition to Palladium(0) complexes, this position is the primary site for numerous cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. For this compound, this reaction facilitates the introduction of various aryl or heteroaryl groups at the C-3 position.
The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the 3-aryl-benzo[b]thiophene-2-carboxylic acid product and regenerate the Pd(0) catalyst. nih.gov A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for different substrates. nih.govresearcher.life While direct experimental data for this compound is not extensively documented, conditions used for related 3-halobenzo[b]thiophenes and other aryl iodides provide a strong basis for expected reactivity. researchgate.netnih.gov
| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Room Temp. to 100 °C | nih.gov |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/H₂O | 80-90 °C | researchgate.net |
| PdCl₂ | (none, ligand-free) | K₂CO₃ | Ethanol | Room Temp. | researcher.life |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 °C | nih.gov |
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond via the cross-coupling of an aryl halide with a terminal alkyne. wikipedia.org This reaction on this compound allows for the direct installation of an alkynyl group at the C-3 position, a valuable functional group for further transformations or as a component in conjugated materials.
The reaction mechanism involves a palladium cycle and a copper co-catalyst cycle. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of an amine base, which serves both as a base and sometimes as a solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | Room Temp. to 70 °C | libretexts.orgorganic-chemistry.org |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Dioxane | 60 °C | nih.gov |
| Pd₂(dba)₃ | (none) | Cs₂CO₃ | Toluene | 100 °C | nih.gov |
| Pd(OAc)₂ | (none) | K₂CO₃ | Water (with surfactant) | Room Temp. | ucsb.edu |
The Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond at one of the vinylic positions with concomitant ejection of a hydrogen atom. rsc.org Applying this reaction to this compound allows for the synthesis of 3-alkenyl derivatives, which are useful intermediates for constructing more complex heterocyclic systems.
The established catalytic cycle for the Heck reaction involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.org The final steps are a β-hydride elimination to release the olefinated product and reductive elimination of HX with the aid of a base to regenerate the Pd(0) catalyst. rsc.orglibretexts.org The reaction is known to tolerate a wide variety of functional groups, including carboxylic acids, although steric hindrance from ortho-substituents can sometimes impact reaction efficiency. rsc.orgresearchgate.net
| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 °C | nih.gov |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | DMF | 100 °C | nih.gov |
| Pd(OAc)₂ | (none) | K₂CO₃ | DMF | 100 °C | nih.gov |
| PdCl₂(PPh₃)₂ | (none) | KOAc | DMA | 140 °C | researchgate.net |
Palladium-catalyzed carbonylation reactions involve the insertion of carbon monoxide (CO) into a carbon-palladium bond. For this compound, this reaction can be used to convert the C-I bond into a carboxylic ester (carboalkoxylation), amide, or other carbonyl derivative. This transformation is highly valuable for producing dicarboxylic acid derivatives of the benzo[b]thiophene scaffold.
The mechanism typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by the insertion of CO into the resulting Aryl-Pd(II) bond to form an acyl-palladium complex. This intermediate is then intercepted by a nucleophile, such as an alcohol or amine, to yield the final product and regenerate the catalyst. Research on related systems has shown that a simple PdI₂/KI catalytic system can effectively promote the carbonylation of substituted acetylenes to form benzothiophene-3-carboxylic esters under CO and air pressure. acs.orgnih.gov
Nucleophilic Substitution Reactions and Their Scope
Direct nucleophilic aromatic substitution (SNAr) of the iodine atom on this compound by common nucleophiles is generally challenging. The SNAr mechanism requires the aromatic ring to be significantly electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com The carboxylic acid group at the C-2 position is only a moderately deactivating group and does not provide sufficient activation for the SNAr reaction to proceed readily under standard conditions.
While direct SNAr is unlikely, copper-mediated nucleophilic substitution reactions are a more viable alternative for introducing nucleophiles onto halothiophene rings. uoanbar.edu.iq These reactions, often referred to as Ullmann-type couplings, can facilitate the substitution of iodide with a range of nucleophiles, including alkoxides, amines, and thiolates, under conditions that are generally milder than those required for uncatalyzed SNAr.
Derivatization of the Carboxylic Acid Moiety for Structure Modification
The carboxylic acid group at the C-2 position offers a reliable site for structural modification through well-established chemical transformations. These reactions allow for the synthesis of a variety of functional derivatives, including esters, amides, and alcohols, which can be used to modulate the compound's properties or to serve as handles for further synthetic steps.
Common derivatizations include:
Esterification: This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylate anion, formed by deprotonation with a base, can be reacted with an alkyl halide. gatech.eduacs.org
Amide Formation: The direct reaction of a carboxylic acid with an amine is often inefficient due to acid-base neutralization. Therefore, amide bond formation typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid. uow.edu.auresearchgate.netrsc.org Another common method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. uow.edu.au
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-3-iodobenzo[b]thiophene, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (R-OH), H⁺ catalyst | Ester (R-COOR') | gatech.edu |
| Amide Coupling | Amine (R'-NH₂), Coupling Agent (e.g., EDCI, DCC) | Amide (R-CONHR') | uow.edu.auresearchgate.net |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (R-COCl) | uow.edu.au |
| Reduction to Alcohol | LiAlH₄, then H₃O⁺ | Primary Alcohol (R-CH₂OH) | - |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Benzo[b]thiophene System
The benzo[b]thiophene ring system is known to undergo electrophilic aromatic substitution. Generally, the thiophene (B33073) ring is more susceptible to electrophilic attack than the benzene ring. The preferred site of substitution on the unsubstituted benzo[b]thiophene is the C3 position, followed by the C2 position. When these positions are occupied, as in this compound, electrophilic attack can be directed to the benzene ring.
The substituents on the thiophene ring, namely the iodine atom at C3 and the carboxylic acid group at C2, play a crucial role in influencing the reactivity of the entire molecule. Both the iodo and the carboxylic acid groups are generally considered deactivating groups for electrophilic aromatic substitution due to their electron-withdrawing nature (inductive effect for iodine and both inductive and resonance effects for the carboxylic acid). This deactivation extends to the fused benzene ring, making electrophilic substitution on this part of the molecule less facile than on unsubstituted benzene.
Detailed research findings on the electrophilic aromatic substitution of this compound itself are scarce. However, studies on closely related analogues, such as benzo[b]thiophene-2-carboxylic acid and its 3-methyl derivative, provide valuable insights into the expected reactivity. A key study on the nitration of benzo[b]thiophene-2-carboxylic acid revealed that substitution occurs on the benzene ring at the 4, 6, and 7-positions. rsc.org This indicates that despite the deactivating effect of the carboxylic acid group, the benzene ring remains sufficiently nucleophilic to react with strong electrophiles.
The nitration of 3-methylbenzo[b]thiophene-2-carboxylic acid also resulted in substitution at all available positions on the benzene ring, with the exception of the 5-position. rsc.org This suggests a complex interplay of electronic and steric effects directing the incoming electrophile. It is reasonable to extrapolate that similar behavior would be observed for this compound in reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions, albeit likely requiring forcing conditions due to the combined deactivating effects of the iodo and carboxylic acid substituents.
The following table summarizes the expected electrophilic aromatic substitution reactions on the benzene ring of this compound, based on the known reactivity of analogous compounds.
| Reaction | Reagents | Expected Major Products (on Benzene Ring) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-, 6-Nitro-, and 7-Nitro-3-iodobenzo[b]thiophene-2-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid, -6-sulfonic acid, and -7-sulfonic acid |
| Halogenation | X₂/FeX₃ (X=Cl, Br) | 4-Halo-, 6-Halo-, and 7-Halo-3-iodobenzo[b]thiophene-2-carboxylic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-, 6-Acyl-, and 7-Acyl-3-iodobenzo[b]thiophene-2-carboxylic acid |
Sophisticated Spectroscopic and Structural Characterization of 3 Iodobenzo B Thiophene 2 Carboxylic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For 3-Iodobenzo[b]thiophene-2-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzo[b]thiophene core and the acidic proton of the carboxylic acid group. The protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region (δ 7.0-8.5 ppm). The chemical shifts and coupling constants (J) between adjacent protons are governed by their electronic environment and spatial relationship. The iodine atom at the 3-position and the carboxylic acid at the 2-position will influence the chemical shifts of the neighboring protons. The carboxylic acid proton is expected to be observed as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), which can be confirmed by its disappearance upon D₂O exchange. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (δ 160-180 ppm). libretexts.org The carbon atom bearing the iodine (C3) is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine. The remaining aromatic carbons of the benzo[b]thiophene ring system will appear in the approximate range of δ 120-145 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic core of this molecule.
Expected ¹H and ¹³C NMR Data (based on analogous compounds):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (br s) | 165.0 - 175.0 |
| Aromatic Protons (H4-H7) | 7.3 - 8.2 (m) | 120.0 - 140.0 |
| Quaternary Carbons | - | 130.0 - 150.0 |
| Carbon bearing Iodine (C3) | - | 90.0 - 100.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₅IO₂S), HRMS analysis, typically using techniques like Electrospray Ionization (ESI), provides an accurate mass measurement of the molecular ion. unipa.it This allows for the unequivocal confirmation of the molecular formula.
The fragmentation pattern observed in the mass spectrum offers additional structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). In the case of this compound, cleavage of the C-I bond and fragmentation of the benzothiophene (B83047) ring system would also be expected under electron impact ionization.
Expected High-Resolution Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [M+H]⁺ | 304.9182 | Molecular ion (protonated) |
| [M-H]⁻ | 302.9026 | Molecular ion (deprotonated) |
| [M-COOH]⁺ | 259.8998 | Loss of the carboxylic acid group |
Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis
Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound, with characteristic absorption or scattering bands corresponding to specific functional groups.
For this compound, the IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com A strong carbonyl (C=O) stretching absorption is anticipated around 1700 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene (B33073) ring and the C-I stretching vibration would be found in the fingerprint region at lower wavenumbers.
Expected Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H stretch (H-bonded) | 2500 - 3300 (broad) | IR |
| C=O stretch | ~1700 | IR, Raman |
| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |
| C-O stretch/O-H bend | 1200 - 1400 | IR |
| C-S stretch | 600 - 800 | IR, Raman |
| C-I stretch | 500 - 600 | IR, Raman |
Chromatographic Methods (e.g., HPLC-UV) for Purity and Reaction Monitoring in Research
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and powerful method for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.comavantorsciences.com
In a typical reverse-phase HPLC setup, the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a small amount of acid (like formic or acetic acid) to ensure the carboxylic acid is in its protonated form. The retention time of the compound is a characteristic property under specific chromatographic conditions.
The UV detector can be set to a wavelength where the benzo[b]thiophene chromophore exhibits strong absorbance, allowing for sensitive detection. By analyzing the chromatogram, the presence of impurities can be identified and quantified based on their peak areas relative to the main product peak. This technique is also invaluable for reaction monitoring, where small aliquots of the reaction mixture are analyzed over time to determine the consumption of starting materials and the formation of the desired product.
Typical HPLC-UV Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
Computational and Theoretical Investigations of 3 Iodobenzo B Thiophene 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. aps.orgescholarship.org DFT calculations for 3-Iodobenzo[b]thiophene-2-carboxylic acid would involve optimizing its molecular geometry to find the most stable arrangement of atoms. Following optimization, a range of electronic properties can be calculated to characterize the molecule.
Detailed research findings from DFT studies on related thiophene (B33073) carboxylic acid derivatives reveal key electronic parameters. mdpi.com These calculations typically use basis sets like 6-311G(d,p) to describe the electronic distribution. mdpi.com Properties such as ionization potential (IP), electron affinity (EA), and electronic excitation energies are determined to understand the molecule's behavior in chemical reactions and its potential for electronic applications. mdpi.comresearchgate.net Vibrational analysis is also performed to predict theoretical infrared (IR) spectra, which can be compared with experimental data for structural validation. mdpi.com
Table 1: Calculated Electronic Properties from a DFT Study on a Related 3-Iodo-Thiophene Derivative
This table presents data for a structurally related compound, 3-iodo-N-(phenylcarbamothioyl)thiophene-2-carboxamide, to illustrate typical DFT calculation outputs.
| Property | Calculated Value | Unit |
| Ionization Potential (IP) | 8.36 | eV |
| Electron Affinity (EA) | 1.15 | eV |
| First Excitation Energy | 3.63 | eV |
Source: Adapted from DFT calculations on thiourea derivatives of thiophene carboxylic acid. mdpi.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. Conversely, a large HOMO-LUMO gap indicates high stability. mdpi.com For this compound, FMO analysis would map the distribution of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack. Studies on similar halogenated thiophene structures show that the electronegativity of the halogen influences the molecule's reactivity. mdpi.com
Table 2: Frontier Molecular Orbital Energies from a DFT Study on a Related 3-Iodo-Thiophene Derivative
This table presents data for a structurally related compound, 3-iodo-N-(phenylcarbamothioyl)thiophene-2-carboxamide, to illustrate FMO analysis outputs.
| Molecular Orbital | Energy |
| HOMO | -6.48 eV |
| LUMO | -2.85 eV |
| HOMO-LUMO Gap (ΔE) | 3.63 eV |
Source: Adapted from DFT calculations on thiourea derivatives of thiophene carboxylic acid. mdpi.com
Conformational Landscape and Energy Minimization Studies
The biological activity and reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that arise from rotation around single bonds. The most significant rotation is typically around the C-C bond connecting the carboxylic acid group to the benzo[b]thiophene ring system.
Energy minimization studies are performed to identify the most stable conformers (rotamers). researchgate.net Quantum mechanical calculations, such as those using DFT or Hartree-Fock theory, are employed to determine the potential energy of each conformation. researchgate.net The results can be plotted on a potential energy surface, where the valleys represent stable, low-energy conformers and the peaks represent high-energy transition states between them. Identifying the global minimum energy conformation is crucial, as it often represents the most populated and biologically relevant structure. These studies can also reveal the potential for intramolecular hydrogen bonding, which can significantly stabilize certain conformations. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. jbiochemtech.com For this compound, this process would involve computationally placing the molecule into the active site of a target protein to evaluate its binding affinity and mode. mdpi.com The docking process generates a score, often expressed in kcal/mol, which estimates the strength of the interaction; a lower score generally indicates a stronger binding affinity. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability and behavior of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govrsc.org These simulations are crucial for validating the docking poses and understanding the dynamic nature of the ligand-receptor interaction at a molecular level. mdpi.com
Table 3: Illustrative Output of a Molecular Docking Simulation
This table shows hypothetical data for this compound docked into a generic protein active site to demonstrate typical results.
| Parameter | Value/Description |
| Target Protein | Hypothetical Kinase XYZ |
| Binding Energy (Affinity) | -8.5 kcal/mol |
| Key Interacting Residues | LYS 72, GLU 91, LEU 144, ASP 165 |
| Types of Interactions | Hydrogen bond with LYS 72, Pi-stacking with PHE 164 |
| RMSD (from MD simulation) | 1.5 Å (indicating a stable binding pose) |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. The development of a QSAR model for a class of compounds including this compound would aim to create a mathematical equation that predicts activity based on specific molecular properties, known as descriptors. spu.edu.syuniversiteitleiden.nl
The process involves calculating a wide range of descriptors for a set of structurally related molecules with known biological activities. These descriptors can be physicochemical (e.g., logP for hydrophobicity), electronic (e.g., dipole moment), or structural (e.g., molecular weight, number of hydrogen bond donors). mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links these descriptors to the observed activity. universiteitleiden.nl A robust QSAR model can provide mechanistic insights into which molecular features are crucial for activity and can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules. core.ac.uk
Table 4: Common Molecular Descriptors Used in QSAR Models
| Descriptor Class | Example Descriptors | Property Represented |
| Physicochemical | logP, Molar Refractivity (MR) | Hydrophobicity, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity, Electron-donating/-accepting ability |
| Topological | Molecular Connectivity Index (MCI) | Molecular branching and shape |
| Structural | Molecular Weight, H-bond donors/acceptors | Size, Interaction potential |
Applications in Organic Synthesis and Materials Science Research
3-Iodobenzo[b]thiophene-2-carboxylic acid as a Pivotal Intermediate in Complex Molecule Synthesis
The carbon-iodine bond at the C3 position of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. nih.gov This reactivity allows for the direct and selective formation of new carbon-carbon and carbon-heteroatom bonds, making the compound an essential building block for elaborate organic molecules. The presence of the carboxylic acid at the C2 position adds another layer of synthetic utility, which can be retained, modified, or used to direct reactions.
Research has demonstrated that 3-iodobenzo[b]thiophenes are excellent substrates for several cornerstone coupling reactions in organic synthesis:
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 3-position of the benzo[b]thiophene core and a wide range of aryl or vinyl groups by reacting with boronic acids. nih.govresearchgate.net
Sonogashira Coupling: By coupling with terminal alkynes, the Sonogashira reaction introduces acetylenic moieties at the C3 position. nih.govresearchgate.net This is a powerful method for extending conjugation and building rigid molecular scaffolds. wikipedia.org
Heck Coupling: The Heck reaction facilitates the vinylation of the C3 position by reacting the iodo-compound with alkenes, offering a route to stilbene-like structures and other vinylated derivatives. nih.govwikipedia.org
Carbonylation Reactions: The C-I bond can also participate in carbonylation reactions, such as carboalkoxylation, to introduce ester functionalities. nih.gov
These transformations are fundamental in constructing the core structures of many medicinally relevant compounds and advanced materials. uwf.edu The ability to precisely install diverse substituents at the C3 position is a testament to the compound's role as a pivotal intermediate.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing the 3-Iodobenzo[b]thiophene (B1338381) Scaffold| Reaction Type | Coupling Partner | Bond Formed | Resulting Structure Fragment | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | C(sp²) - C(sp²) / C(sp²) - C(sp²) | 3-Aryl/Vinyl-benzo[b]thiophene | nih.gov |
| Sonogashira | Terminal Alkynes | C(sp²) - C(sp) | 3-Alkynyl-benzo[b]thiophene | nih.govresearchgate.net |
| Heck | Alkenes | C(sp²) - C(sp²) | 3-Vinyl-benzo[b]thiophene | nih.govorganic-chemistry.org |
| Carboalkoxylation | Carbon Monoxide, Alcohols | C(sp²) - C(=O)OR | Benzo[b]thiophene-3-carboxylate | nih.gov |
| Aminocarbonylation | Carbon Monoxide, Amines | C(sp²) - C(=O)NR₂ | Benzo[b]thiophene-3-carboxamide | nih.gov |
Scaffold Design for the Construction of Heterocyclic Libraries
In medicinal chemistry and drug discovery, the generation of compound libraries around a privileged scaffold is a key strategy for identifying new bioactive agents. This compound serves as an ideal starting scaffold for this purpose due to its two distinct and orthogonally reactive functional groups. nih.gov
The C3-iodo group can be elaborated through the palladium-catalyzed reactions described previously to introduce a first point of diversity. Subsequently, the C2-carboxylic acid group can be converted into a wide array of other functionalities, such as esters, amides, or hydrazides, providing a second point of diversity. nih.gov For instance, coupling the carboxylic acid with various amines or alcohols generates extensive amide or ester libraries. This systematic, two-pronged approach allows for the rapid, parallel synthesis of a large number of structurally related but distinct molecules. nih.gov This methodology has been successfully applied to generate a 72-membered library of medicinally-interesting, drug-like, methyl sulfone-substituted benzo[b]thiophenes. nih.gov
Role in the Development of Advanced Catalytic Systems
While primarily used as a building block, the inherent structure of this compound suggests its potential application in the development of novel catalytic systems. The carboxylic acid moiety can coordinate to metal centers, positioning the benzo[b]thiophene unit as a ligand. Thiophene-based ligands are known in coordination chemistry and can influence the electronic properties and stability of a metal catalyst.
A pertinent example is the use of Copper(I) thiophene-2-carboxylate (B1233283) as a catalyst for Ullmann coupling reactions. wikipedia.org This demonstrates that metal carboxylates derived from thiophenes can possess catalytic activity. By extension, metal complexes of this compound could be synthesized and screened for catalytic applications. The electronic properties of the ligand could be systematically tuned by replacing the iodine atom at the C3 position with various substituents via cross-coupling, potentially allowing for the fine-tuning of the resulting catalyst's activity and selectivity.
Contribution to the Synthesis of Functional Materials with Tunable Properties
The benzo[b]thiophene core is a sulfur-containing aromatic heterocycle that is isosteric with indole (B1671886) and has been incorporated into various organic functional materials. Its rigid, planar, and electron-rich nature makes it an attractive component for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
This compound is a strategic starting material for creating precisely defined oligomers and polymers for these applications. The Sonogashira coupling, for example, can be used to link multiple benzo[b]thiophene units together, creating oligo- or poly(benzo[b]thiopheneethynylene)s. wikipedia.org The properties of these materials, such as their absorption/emission wavelengths, conductivity, and charge-carrier mobility, could be systematically tuned through two main avenues:
Functionalization at C3: Before polymerization, the iodo group can be replaced with various electron-donating or electron-withdrawing groups using Suzuki or other coupling reactions. This modifies the electronic nature of the monomer and, consequently, the properties of the final polymer.
Derivatization at C2: The carboxylic acid can be converted to bulky esters or amides to improve the solubility and processability of the resulting materials, which is often a significant challenge in materials science.
This dual-handle approach allows for precise control over the final material's structure and, therefore, its physical and electronic properties.
Strategies for Process Optimization and Scale-Up in Academic and Industrial Contexts
Transitioning a synthetic route from a laboratory setting to a larger, industrial scale presents numerous challenges, including cost, safety, and environmental impact. For reactions involving this compound, several strategies can be employed for process optimization.
One key area is the development of more efficient and robust coupling reactions. Modern advancements include one-pot procedures that combine multiple synthetic steps, reducing waste and purification efforts. For example, one-pot decarboxylative coupling methodologies have been developed for heteroaromatic carboxylic acids, which could potentially be adapted for this system. manchester.ac.uk Such a process might involve an in-situ decarboxylative iodination followed by a Suzuki-Miyaura coupling, streamlining the synthesis of 3-arylbenzo[b]thiophenes. manchester.ac.uk
Furthermore, the development of commercially viable, multi-kilogram scale processes for halogenated thiophene (B33073) carboxylic acid derivatives provides valuable insights. beilstein-journals.org These studies often focus on optimizing reaction conditions, minimizing the use of expensive palladium catalysts, and developing efficient workup and purification procedures. The use of greener, more sustainable reaction media, such as deep eutectic solvents or ionic liquids, has also been explored for reactions with related iodobenzothiophenes and can significantly improve the environmental footprint and recyclability of the catalyst system. researchgate.net
In Vitro Biological Activity and Mechanistic Elucidation of 3 Iodobenzo B Thiophene 2 Carboxylic Acid Derivatives
Enzyme Inhibition Studies and Binding Affinity Assessments
While direct studies on the enzyme inhibition profile of 3-iodobenzo[b]thiophene-2-carboxylic acid are not extensively documented in the reviewed literature, research on related benzo[b]thiophene derivatives provides insights into the potential of this chemical scaffold. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway. One notable compound from this series, designated as b19, demonstrated significant inhibitory activity. Molecular docking analysis suggested that compound b19 exhibits a different binding pattern compared to another known inhibitor, DC-Rhoin. nih.govnih.govnih.gov
Receptor Modulation and Ligand-Target Interaction Profiling
The interaction of benzo[b]thiophene-2-carboxylic acid derivatives with specific receptors has been a key area of investigation. A notable example is the development of a thiophenecarboxamidopropionate compound, (R)-2-(3-Chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid, which acts as a direct and competitive inhibitor of double-stranded RNA (dsRNA) binding to Toll-Like Receptor 3 (TLR3). merckmillipore.comusbio.net This inhibitor demonstrates high affinity for the TLR3/dsRNA complex. merckmillipore.comusbio.net
Investigation of Anti-Proliferative and Apoptosis-Inducing Mechanisms in Cell Lines
The anti-proliferative and apoptosis-inducing capabilities of benzo[b]thiophene derivatives have been explored in cancer cell lines. Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have shown promise in this regard. Specifically, compound b19 was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.govnih.govnih.gov Furthermore, this compound was observed to promote apoptosis in these cells. nih.govnih.govnih.gov The mechanism of action is linked to the inhibition of the RhoA/ROCK pathway, as confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers. nih.govnih.govnih.gov
Modulation of Specific Cellular Pathways
Research has focused on the ability of benzo[b]thiophene-2-carboxylic acid derivatives to modulate specific cellular pathways implicated in disease.
Targeting Myeloid Cell Leukemia 1 (Mcl-1) Activity
Derivatives of 3-methylbenzo[b]thiophene-2-carboxylic acid have been identified as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family. nih.govamazonaws.com Mcl-1 is a critical survival factor for many cancer cells, and its inhibition can induce apoptosis. nih.gov Fragment-based screening and structure-based design have led to the discovery of these inhibitors. nih.gov The core of 3-methylbenzothiophene-2-carboxylic acid with various substitutions has been synthesized to explore structure-activity relationships. nih.govamazonaws.com
Interference with Toll-Like Receptor 3/Double-Stranded RNA (TLR3/dsRNA) Complex
A specific derivative, (R)-2-(3-Chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid, has been characterized as a potent inhibitor of the TLR3/dsRNA complex. merckmillipore.comusbio.net This compound acts as a direct, competitive inhibitor of dsRNA binding to TLR3. merckmillipore.comusbio.net In vitro studies using Poly(I:C)-induced RAW 264.7 macrophages demonstrated that this inhibitor efficiently represses the production of TNF-α, IL-1β, and nitric oxide (NO). merckmillipore.comusbio.net Importantly, it selectively antagonizes TLR3 signaling without affecting other TLR pathways such as TLR1/2, TLR2/6, TLR4, and TLR7. merckmillipore.comusbio.net
| Parameter | Value | Cell Line |
|---|---|---|
| Ki (dsRNA binding to TLR3) | 2.96 µM | - |
| Kd (dsRNA binding to TLR3) | 19 nM | - |
| IC90 (TNF-α and IL-1β production) | 27 µM | RAW 264.7 macrophages |
| IC50 (NO production) | 3.44 µM | RAW 264.7 macrophages |
| IC50 (Cytotoxicity) | >> 100 µM | RAW 264.7 cells |
Inhibition of D-Amino Acid Oxidase (DAO)
While not derivatives of benzo[b]thiophene, simpler thiophene-2-carboxylic acids have been identified as a new class of D-Amino Acid Oxidase (DAO) inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene (B33073) ring are well-tolerated for both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid scaffolds. nih.govnih.gov Crystallographic studies of human DAO in complex with these inhibitors revealed that the thiophene ring stacks with Tyr224, leading to the disappearance of a secondary pocket observed with other DAO inhibitors. nih.govnih.gov
| Compound | IC50 (µM) |
|---|---|
| Thiophene-2-carboxylic acid | 7.8 |
| Thiophene-3-carboxylic acid | 4.4 |
Emerging Research Frontiers and Future Directions for 3 Iodobenzo B Thiophene 2 Carboxylic Acid
Advancements in Chemo- and Regioselective Functionalization
The strategic modification of the 3-Iodobenzo[b]thiophene-2-carboxylic acid scaffold is crucial for developing novel compounds with tailored properties. The iodine atom at the C3 position is a key feature, enabling a variety of regioselective functionalization reactions.
Recent synthetic methodologies have focused on efficient and environmentally benign ways to introduce this iodo group and subsequently replace it. One prominent method is the electrophilic iodocyclization of 2-alkynyl thioanisoles using sodium iodide as the iodine source, which proceeds under mild conditions. nih.govnih.gov This approach provides direct access to 3-iodobenzo[b]thiophene (B1338381) structures. uwf.edu
Once synthesized, the carbon-iodine bond at the C3 position becomes a versatile anchor point for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise introduction of a wide array of chemical moieties. For instance, Suzuki and Sonogashira coupling reactions have been successfully employed to attach new carbon-based substituents, expanding the chemical diversity of the benzothiophene (B83047) core. unipa.itresearchgate.net This chemo- and regioselective functionalization is paramount for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of these derivatives. numberanalytics.com
| Reaction Type | Reagents/Catalyst | Position Functionalized | Type of Bond Formed | Reference |
| Iodocyclization | I₂, NaHCO₃ | C3 | C-I | unipa.it |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C3 | C-C (Aryl) | unipa.itresearchgate.net |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) | C3 | C-C (Alkynyl) | unipa.itresearchgate.net |
| Amide Coupling | Amine, EDCI/DMAP | C2 (Carboxylic Acid) | C-N (Amide) | nih.gov |
| Esterification | Alcohol, EDCI/DMAP | C2 (Carboxylic Acid) | C-O (Ester) | nih.gov |
Exploration of Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. utmb.edunih.gov These reactions are characterized by their high selectivity, efficiency, and compatibility with aqueous environments. utmb.edu The this compound scaffold presents significant potential for the development of probes and therapeutic agents utilizing bioorthogonal strategies.
The key to this potential lies in the ability to replace the iodine atom with a bioorthogonal functional group, such as an azide (B81097) or a terminal alkyne, via reactions like the Sonogashira coupling. unipa.itresearchgate.net Once equipped with such a handle, the benzothiophene derivative can participate in highly specific ligation reactions within a biological context. For example, an alkyne-modified derivative could undergo a strain-promoted alkyne-azide cycloaddition (SPAAC), or "copper-free click reaction," with an azide-tagged biomolecule of interest. nih.gov This enables applications in chemical biology for target identification and protein-specific modifications. utmb.edu
Furthermore, bond-release bioorthogonal reactions, such as those involving transition metal catalysis or inverse-electron-demand Diels-Alder (IEDDA) reactions, are emerging as powerful tools for drug activation. utmb.eduresearchgate.net A this compound derivative could be designed as a pro-drug that releases its active form only upon a specific bioorthogonal trigger within a target tissue, such as a tumor. This strategy holds promise for developing highly targeted therapies with reduced systemic toxicity.
| Bioorthogonal Reaction | Key Functional Groups | Potential Application | Reference |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne, Azide | Live-cell imaging, Biomolecule labeling | nih.gov |
| Staudinger Ligation | Azide, Phosphine | Protein modification, Drug delivery | utmb.edunih.gov |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkene/Alkyne | Prodrug activation, In vivo imaging | utmb.eduresearchgate.net |
| Photo-Click Cycloadditions | Photoreactive group (e.g., Diazirine), Alkyne | Spatiotemporal control of ligation | utmb.edu |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The process of drug discovery is notoriously long, costly, and prone to high failure rates. nih.govmdpi.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating multiple stages of the discovery pipeline. mdpi.com For a scaffold like this compound, AI offers powerful tools to explore its therapeutic potential systematically and efficiently.
Furthermore, AI can aid in identifying novel biological targets for these compounds. stmjournals.com By analyzing vast biological datasets, AI algorithms can uncover new relationships between molecular structures and disease pathways, suggesting new therapeutic applications for the benzothiophene scaffold. mdpi.com De novo drug design, where AI generates entirely new molecular structures with desired properties, represents another exciting frontier for creating optimized drug candidates based on this versatile chemical starting point. nih.gov
| AI/ML Application | Description | Impact on Drug Discovery | Reference |
| Virtual Screening | High-throughput computational screening of compound libraries against biological targets. | Identifies promising lead compounds from vast virtual libraries. | arxiv.org |
| ADME/Tox Prediction | Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Reduces late-stage failures by prioritizing compounds with favorable drug-like properties. | mdpi.com |
| De Novo Drug Design | Generative models create novel molecules with optimized properties. | Designs new, potent, and specific drug candidates. | nih.gov |
| Target Identification | Algorithms analyze biological data to identify and validate new drug targets. | Expands therapeutic possibilities for a given compound scaffold. | stmjournals.com |
Development of Advanced Analytical Tools for Real-Time Monitoring
The synthesis and biological study of this compound and its derivatives necessitate sophisticated analytical tools for characterization and monitoring. While standard techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are fundamental for structural confirmation and purity assessment, there is a growing need for methods that allow for real-time monitoring.
Advanced analytical platforms can provide dynamic insights into reaction kinetics, the formation of intermediates, and the metabolic fate of these compounds in biological systems. For instance, process analytical technology (PAT) integrates real-time analytical measurements into the manufacturing process of pharmaceuticals, ensuring quality and consistency. Techniques like in-situ infrared (IR) spectroscopy or Raman spectroscopy can monitor the progress of functionalization reactions, providing immediate feedback for process optimization.
In biological studies, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the compound and its metabolites in complex matrices like plasma or cell lysates. The development of more sensitive detectors and faster separation methods will continue to enhance the ability to perform real-time pharmacokinetic and pharmacodynamic studies, providing a clearer understanding of how these molecules behave in a living system.
| Analytical Technique | Information Provided | Application Area |
| High-Performance Liquid Chromatography (HPLC) | Separation, Quantification, Purity | Quality control, Reaction monitoring |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, Mass identification, Structure | Metabolite identification, Pharmacokinetics |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure | Structural elucidation, Purity assessment |
| In-situ Infrared (IR)/Raman Spectroscopy | Real-time functional group changes | Monitoring reaction kinetics and endpoints |
Translational Research Perspectives from In Vitro Findings
Translational research aims to bridge the gap between preclinical laboratory discoveries and their application in clinical practice. Numerous in vitro studies have highlighted the potential of benzothiophene derivatives as therapeutic agents. For example, various derivatives have demonstrated significant anticancer activity by inhibiting cancer cell proliferation, migration, and invasion. nih.govnih.govtandfonline.com Specifically, certain compounds have been shown to target pathways like the RhoA/ROCK pathway, which is crucial in tumor growth and metastasis. nih.govnih.govtandfonline.com Other studies have revealed potent antimicrobial activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netmdpi.com
The journey from these promising in vitro results to a clinically approved drug is a complex, multi-stage process. The initial findings must be validated through further preclinical studies. This involves:
Lead Optimization: Modifying the chemical structure of the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties.
In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of the target disease (e.g., cancer xenograft models) to confirm their therapeutic effect in a living organism.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing how the drug is absorbed, distributed, metabolized, and excreted by the body, and how it affects its biological target in vivo.
Toxicology and Safety Pharmacology: Conducting comprehensive studies to identify any potential adverse effects and to establish a safe dose range for human trials.
Successfully navigating these preclinical stages is essential to justify advancing a derivative of this compound into human clinical trials.
| In Vitro Finding | Compound Class | Potential Therapeutic Area | Next Translational Step | Reference |
| Inhibition of cancer cell proliferation & migration | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Oncology | In vivo efficacy studies in animal cancer models | nih.govnih.govtandfonline.com |
| Multi-kinase inhibition | 5-hydroxybenzothiophene derivatives | Oncology | Lead optimization for kinase selectivity and potency | tandfonline.com |
| Antibacterial and antifungal activity | 3-halobenzo[b]thiophenes | Infectious Disease | In vivo infection models, toxicology studies | nih.govnih.govresearchgate.net |
| Antimicrobial activity against MRSA | Benzo[b]thiophene acylhydrazones | Infectious Disease | Evaluation of efficacy in systemic infection models | mdpi.com |
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust .
- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., HNO₃) and bases to prevent decomposition .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How can researchers resolve discrepancies in synthetic yields reported across different methodologies?
Advanced
Contradictions often arise from variations in:
- Catalyst Purity : Impure Pd catalysts reduce coupling efficiency; use fresh Pd(PPh₃)₄ or PdCl₂(dppf) .
- Reaction Scale : Milligram vs. kilogram syntheses may require adjusted stoichiometry (e.g., excess alkynes for small-scale reactions) .
- Byproduct Formation : Chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) improves purity . Validate yields via triplicate experiments and statistical analysis.
What are the incompatible materials and decomposition products under standard laboratory conditions?
Q. Basic
- Incompatible Agents : Strong acids/bases, peroxides, and oxidizing agents induce hazardous reactions (e.g., release of sulfur oxides) .
- Decomposition Products : CO, CO₂, and sulfur oxides form at high temperatures (>200°C) . Monitor thermal stability via TGA/DSC.
What in vitro models are suitable for evaluating the antimicrobial properties of this compound?
Q. Advanced
- Bacterial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models in broth microdilution assays .
- Mycobacterial Resistance Studies : Test against M. tuberculosis strains with thiophene-2-carboxylic acid derivatives to assess cross-resistance .
- Cytotoxicity Assays : Pair with mammalian cell lines (e.g., HEK293) to determine selectivity indices .
How can environmental persistence and bioconcentration potential be assessed?
Q. Advanced
- Persistence : Conduct OECD 301F biodegradation tests; water solubility data suggest moderate persistence .
- Bioconcentration Factor (BCF) : Use logP values (estimated via HPLC) to predict bioaccumulation in aquatic organisms .
- Ecotoxicity : Algal growth inhibition assays (e.g., Pseudokirchneriella subcapitata) evaluate aquatic toxicity .
What techniques elucidate the mechanism of iodine displacement in cross-coupling reactions?
Q. Advanced
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- X-ray Crystallography : Resolve Pd-iodide intermediate structures to confirm oxidative addition steps .
- DFT Calculations : Model transition states to optimize ligand-electron donor properties (e.g., phosphine vs. N-heterocyclic carbenes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
